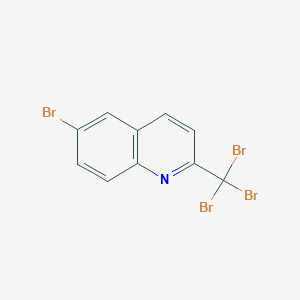

6-Bromo-2-(tribromomethyl)quinoline

Descripción

6-Bromo-2-(tribromomethyl)quinoline (CAS RN: 613-53-6) is a halogenated quinoline derivative with the molecular formula C₁₀H₆Br₃N and a molecular weight of 379.87 g/mol. It features a bromine atom at the 6-position and a tribromomethyl group (-CBr₃) at the 2-position of the quinoline ring. Its melting point is reported as 125–128°C . The tribromomethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity.

Propiedades

Fórmula molecular |

C10H5Br4N |

|---|---|

Peso molecular |

458.77 g/mol |

Nombre IUPAC |

6-bromo-2-(tribromomethyl)quinoline |

InChI |

InChI=1S/C10H5Br4N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H |

Clave InChI |

BDVYXAPNHCUMKB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations at the 2-Position

The 2-position of quinoline derivatives is often modified to tune electronic and steric properties. Below is a comparison of 6-Bromo-2-(tribromomethyl)quinoline with other 2-substituted analogs:

Key Observations :

- Electron-withdrawing vs.

- Steric effects : The bulky -CBr₃ group may hinder reactions at the 2-position, whereas smaller substituents (e.g., -CH₃) allow easier functionalization.

- Biological activity: Piperazine- or morpholine-substituted analogs (e.g., 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline) show promise as kinase inhibitors , but the biological activity of the tribromomethyl derivative remains unexplored.

Substituent Variations at the 4-Position

Modifications at the 4-position often influence binding affinity in medicinal chemistry applications:

Key Observations :

- Halogen vs. oxygenated groups : Chloro (-Cl) or hydroxy (-OH) groups at the 4-position enhance polarity, affecting solubility and interaction with biological targets.

- Biological relevance : 4-propoxy derivatives (e.g., 16a ) exhibit dual EGFR/FAK kinase inhibitory activity, highlighting the importance of 4-position substituents in drug design .

Physicochemical and Spectroscopic Properties

- Melting points : Tribromomethyl derivatives (125–128°C ) generally have higher melting points than methyl or methoxy analogs due to increased molecular symmetry and halogen interactions.

- Mass spectrometry: 6-Bromo-2-substituted quinolines show characteristic isotopic patterns for bromine (e.g., [M]+ at m/z 266.1/268.1 for chloro analogs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.